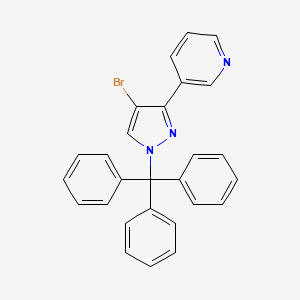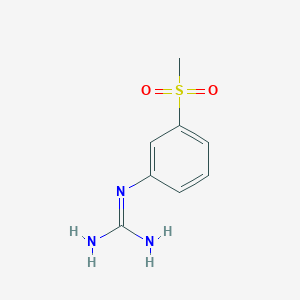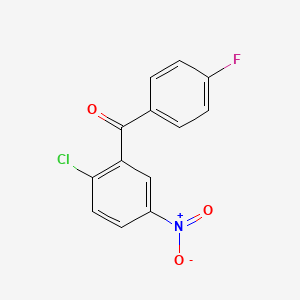
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- is an organic compound with a complex structure that includes both chloro and nitro functional groups attached to a phenyl ring, as well as a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-fluoroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the aromatic ring.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents, though these reactions are less frequently employed.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Potential formation of oxidized derivatives, though specific products depend on the conditions used.
Scientific Research Applications
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various chemical interactions, such as hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity. The fluorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Methanone, (2-amino-5-nitrophenyl)(2-chlorophenyl)-: Similar structure but with an amino group instead of a chloro group.
Methanone, (2-chloro-5-fluorophenyl)(4-iodophenyl)-: Similar structure but with an iodine atom instead of a nitro group.
Uniqueness
Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both nitro and chloro groups allows for diverse chemical reactivity, while the fluorophenyl group enhances its potential for biological applications.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO3/c14-12-6-5-10(16(18)19)7-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVHPTOKHQFHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442548 |
Source


|
| Record name | Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197653-87-5 |
Source


|
| Record name | Methanone, (2-chloro-5-nitrophenyl)(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(3,4-Dimethylphenoxy)phenyl]methanamine;hydrochloride](/img/structure/B8140049.png)
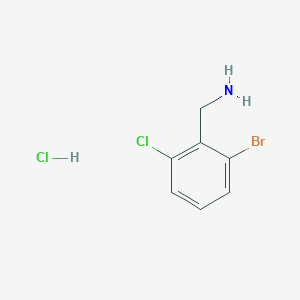
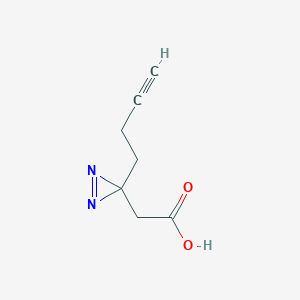
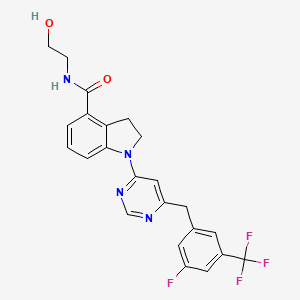
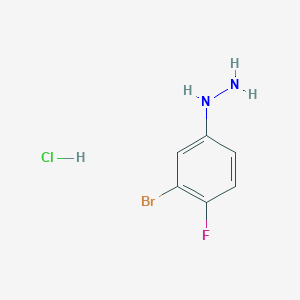

![2-[(Dimethylamino)methyl]-3-oxopropanenitrile](/img/structure/B8140098.png)
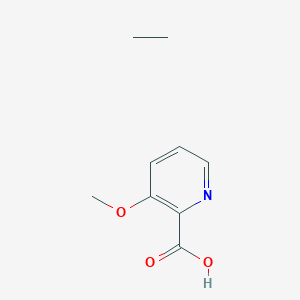
![6-bromo-7-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B8140110.png)
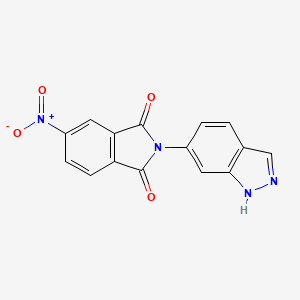
![(E)-3-[4-(dimethylamino)phenyl]prop-2-enoic acid;hydrochloride](/img/structure/B8140120.png)
![tert-butyl N-[[2-(2,2-dimethoxyethyl)-3-oxo-1H-isoindol-1-yl]methyl]carbamate](/img/structure/B8140139.png)
